molecular formula C10H11ClF3NO B3049151 3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride CAS No. 1956331-83-1

3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride

Cat. No.: B3049151
CAS No.: 1956331-83-1
M. Wt: 253.65
InChI Key: MPIIIDIAWDXKSN-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-[4-(trifluoromethoxy)phenyl]azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO.ClH/c11-10(12,13)15-9-3-1-7(2-4-9)8-5-14-6-8;/h1-4,8,14H,5-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIIIDIAWDXKSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=CC=C(C=C2)OC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956331-83-1
Record name Azetidine, 3-[4-(trifluoromethoxy)phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1956331-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthesis of 1-Diphenylmethyl-3-hydroxyazetidine Hydrochloride

Reaction Scheme :
$$
\text{1,3-Dibromopropane} + \text{Ammonia} \xrightarrow{\text{EtOH, Δ}} \text{3-Hydroxyazetidine} \xrightarrow{\text{Ph}2\text{CHBr, K}2\text{CO}_3} \text{1-Diphenylmethyl-3-hydroxyazetidine}
$$
Conditions :

  • Solvent: Anhydrous ethanol
  • Temperature: 60–70°C
  • Yield: 78–82%

Key Data :

Parameter Value
Reaction Time 12–16 hours
Purification Crystallization (EtOH/H₂O)
Purity (HPLC) ≥98%

Sulfonylation for Nucleophilic Displacement

Objective : Activate the 3-hydroxy position for phenoxy group introduction.
Procedure :

  • Dissolve 1-diphenylmethyl-3-hydroxyazetidine (0.15 mol) in toluene.
  • Add methanesulfonyl chloride (0.15 mol) dropwise at 4–12°C.
  • Quench with triethylamine, filter triethylamine hydrochloride, and concentrate.

Critical Observations :

  • Side Reaction Mitigation : Excess methanesulfonyl chloride (>1.1 eq.) ensures complete conversion.
  • Solvent Choice : Toluene minimizes ester byproducts vs. dichloromethane.

Phase-Transfer-Catalyzed Aromatic Substitution

Reaction :
$$
\text{1-Diphenylmethyl-3-mesylazetidine} + \text{4-Trifluoromethoxyphenol} \xrightarrow{\text{TBAB, NaOH}} \text{1-Diphenylmethyl-3-(4-(trifluoromethoxy)phenyl)azetidine}
$$
Optimized Conditions :

Component Quantity
Tetrabutylammonium bromide 2.4 g (0.007 mol)
4-Trifluoromethoxyphenol 27.5 g (0.17 mol)
NaOH 24 g (0.3 mol)
Temperature Reflux (110°C)
Time 2.5 hours

Yield : 86.6% after recrystallization (isopropanol/H₂O).

Hydrogenolytic Deprotection and Stabilization

Challenge : Azetidine dimerization during Pd/C-catalyzed hydrogenolysis.
Solution : Triethylamine (5–10 wt%) suppresses dimer formation via coordination.

Procedure :

  • Suspend 1-diphenylmethyl-3-(4-(trifluoromethoxy)phenyl)azetidine (60 g) in methanol.
  • Add 5% Pd/C (6 g) and triethylamine (6 mL).
  • Hydrogenate at 25°C/50 psi for 6 hours.
  • Filter, concentrate, and isolate 3-(4-(trifluoromethoxy)phenyl)azetidine.

Yield and Purity :

Metric Without TEA With TEA (5%)
Monomer Yield 72% 89%
Dimer Impurity 15% <2%
Purity (NMR) 85% 97%

Hydrochloride Salt Formation

Protocol :

  • Dissolve free base in anhydrous diethyl ether.
  • Bubble HCl gas until pH <2.
  • Filter precipitate and wash with cold ether.

Crystallization Data :

Solvent System Yield Crystal Habit
Ethanol/Water (3:1) 91% Needles
Acetone 84% Prisms

Industrial-Scale Adaptations

Continuous Hydrogenolysis Reactors

Advantages :

  • Reduced catalyst loading (2.5% Pd/C vs. 5% batch).
  • 98% conversion in 45 minutes (vs. 6 hours batch).

Green Chemistry Innovations

  • Solvent Recycling : Toluene recovery via distillation (≥95% efficiency).
  • Waste Minimization : Aqueous NaOH streams neutralized with CO₂ to NaHCO₃.

Impurity Profiling and Control

Major Impurities :

  • Dimerized Azetidine (MW 435.3): Formed via Michael addition during hydrogenolysis.
  • Methanesulfonate Esters : Traces <0.1% after aqueous wash.

Analytical Methods :

Impurity HPLC Retention (min) MS [M+H]+
Target Compound 8.2 254.1
Dimer 12.7 435.3
Mesyl Byproduct 5.4 152.0

Chemical Reactions Analysis

Types of Reactions

3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable candidate for drug development, as it can interact with various enzymes and receptors within the body.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Similarity Scores

The following table summarizes critical differences between the target compound and its analogs:

Compound Name CAS Number Substituent/Modification Molecular Formula Similarity Score Key Notes
Target Compound : 3-(4-(Trifluoromethoxy)phenyl)azetidine HCl 1956331-83-1 4-(Trifluoromethoxy)phenyl C₁₀H₁₁ClF₃NO Reference compound with para-substituted trifluoromethoxy group.
3-[3-(Trifluoromethyl)phenoxy]azetidine HCl 31599-68-5 3-(Trifluoromethyl)phenoxy C₁₀H₁₁ClF₃NO 0.78 Meta-substituted trifluoromethyl with phenoxy linkage; reduced steric bulk .
3-(3-(Trifluoromethyl)phenyl)azetidine HCl 1203683-17-3 3-(Trifluoromethyl)phenyl C₁₀H₁₁ClF₃NO 1.00* Meta-substituted trifluoromethyl; direct phenyl linkage. Similarity score discrepancy noted .
3-(4-(Trifluoromethyl)phenoxy)azetidine HCl 1236862-38-6 4-(Trifluoromethyl)phenoxy C₁₀H₁₁ClF₃NO Para-substituted trifluoromethyl with phenoxy group; increased polarity .
3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine HCl CID 16780150 4-(Trifluoromethoxy)benzyl C₁₁H₁₂F₃NO Benzyl spacer increases lipophilicity and molecular weight .
3-(4-Chlorophenoxy)azetidine HCl 4-Chlorophenoxy C₁₀H₁₃Cl₂NO₂ Chloro substituent reduces electron-withdrawing effects; lower metabolic stability .

*Note: The similarity score of 1.00 for CAS 1203683-17-3 may reflect database errors, as structural differences exist.

Critical Structural and Functional Differences

Substituent Effects :
  • Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃) :
    • -OCF₃ : Stronger electron-withdrawing effect due to oxygen’s electronegativity. Enhances stability against oxidative metabolism .
    • -CF₃ : Less polar but highly hydrophobic; may improve membrane permeability .
Positional Isomerism (Para vs. Meta) :
Linkage Type :
  • Direct Phenyl vs. Phenoxy/Benzyl: Direct phenyl linkage (target compound) maximizes π-π stacking interactions in hydrophobic pockets. Phenoxy linkages introduce an oxygen atom, increasing polarity but reducing steric hindrance . Benzyl groups (e.g., CID 16780150) add flexibility and lipophilicity, altering pharmacokinetics .

Physicochemical and Pharmacokinetic Implications

  • Solubility: Hydrochloride salts enhance aqueous solubility. Phenoxy-linked compounds (e.g., CAS 1236862-38-6) may exhibit higher solubility than benzyl-substituted analogs .
  • Lipophilicity : Trifluoromethyl and benzyl groups increase logP values, favoring blood-brain barrier penetration .
  • Metabolic Stability : Trifluoromethoxy groups resist CYP450-mediated oxidation better than chloro or fluoro substituents .

Research and Application Insights

  • Therapeutic Potential: Azetidine derivatives are explored in drug discovery for CNS disorders and oncology. For example, Telaglenastat Hydrochloride () targets glutaminase in cancer metabolism, highlighting the scaffold’s versatility .

Biological Activity

3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride is a chemical compound with the molecular formula C10H11ClF3NO. This compound features a trifluoromethoxy group attached to a phenyl ring, which is further linked to an azetidine ring. Its unique structure makes it a subject of interest in pharmaceutical research due to potential biological activities and interactions.

The synthesis of 3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride involves the reaction of 4-(trifluoromethoxy)benzylamine with an appropriate azetidine precursor. The reaction is typically conducted in controlled conditions using solvents and catalysts to enhance yield and purity. The final product is purified and converted into its hydrochloride salt form.

The mechanism of action for this compound is primarily attributed to its interaction with various biological targets. The trifluoromethoxy group increases lipophilicity, allowing better penetration through biological membranes, which enhances its potential therapeutic effects. This property enables interactions with enzymes and receptors relevant in various biological pathways.

Research Findings

Recent studies have explored the biological activity of 3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride across different contexts:

  • Anticancer Activity : Preliminary investigations suggest that compounds with similar structural features exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of azetidine have shown promising results in inhibiting growth in breast cancer cell lines, indicating potential applications in cancer therapy .
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes has been noted, which may contribute to its therapeutic efficacy. For example, some azetidine derivatives have demonstrated inhibitory action against thymidine phosphorylase, a target in cancer treatment .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AnticancerInhibition of growth in MCF-7 breast cancer cells
Enzyme InhibitionThymidine phosphorylase inhibition
General ToxicityLower toxicity against normal liver cells

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride, it is essential to compare it with structurally similar compounds:

Table 2: Comparison with Similar Compounds

Compound NameUnique FeaturePotential Application
3-(4-(Trifluoromethyl)phenyl)azetidine hydrochlorideTrifluoromethyl groupAnticancer research
3-(4-(Methoxy)phenyl)azetidine hydrochlorideMethoxy groupAntimicrobial properties
3-(4-(Chloromethoxy)phenyl)azetidine hydrochlorideChloromethoxy groupPotential anti-inflammatory effects

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis involving Buchwald-Hartwig amination for aryl-azetidine coupling, followed by HCl salt formation .

  • Key steps :

Trifluoromethoxylation : Use of Cu(I)-catalyzed coupling to introduce the trifluoromethoxy group .

Azetidine ring closure : Cyclization via reductive amination under H₂/Pd-C .

  • Critical parameters : Temperature (>80°C for cyclization), solvent polarity (DMF preferred for intermediates), and purification via column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) .

Q. How can structural features of this compound be validated, and what analytical techniques are most reliable?

  • Methodology :

  • X-ray crystallography : Resolves spatial arrangement of the azetidine ring and trifluoromethoxy group .
  • NMR spectroscopy : ¹⁹F NMR confirms trifluoromethoxy substitution (δ -55 to -58 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (253.65 g/mol) with <2 ppm error .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Hazard mitigation :

  • GHS classification : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
  • Handling : Use fume hoods for weighing, nitrile gloves, and PPE for eye protection. Store at -20°C in airtight containers .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence receptor binding affinity in CNS-targeted drug discovery?

  • Experimental design :

  • In vitro assays : Radioligand displacement studies (e.g., μ-opioid or serotonin receptors) using tritiated ligands .
  • Computational modeling : Docking simulations (AutoDock Vina) to compare binding poses with non-fluorinated analogs .
    • Findings : The trifluoromethoxy group enhances hydrophobic interactions with receptor pockets (ΔG binding ≈ -9.2 kcal/mol) but may sterically hinder polar residues .

Q. What strategies resolve contradictions in reported biological activity data for azetidine derivatives?

  • Case study : Discrepancies in IC₅₀ values for kinase inhibition.

  • Methodology :

Batch reproducibility : Verify synthesis purity (>95% via HPLC) and counterion stability (HCl vs. freebase) .

Assay standardization : Use ATP concentration gradients (1–100 μM) in kinase inhibition assays to control for false positives .

Q. How can pharmacokinetic challenges (e.g., low solubility) be addressed for this compound?

  • Approaches :

  • Salt selection : Compare hydrochloride vs. phosphate salts for aqueous solubility (HCl salt: 0.8 mg/mL in PBS) .
  • Prodrug design : Introduce ester moieties at the azetidine nitrogen to enhance permeability (e.g., acetyl-protected analogs) .

Q. What computational methods predict metabolic stability of trifluoromethoxy-substituted azetidines?

  • Workflow :

CYP450 metabolism prediction : Use Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., azetidine ring oxidation).

In vitro validation : Microsomal stability assays (human liver microsomes, NADPH cofactor) .

Data Contradiction Analysis

Q. Why do some studies report divergent results for this compound’s CNS penetration?

  • Root cause analysis :

  • Blood-brain barrier (BBB) models : Immortalized cell lines (e.g., hCMEC/D3) vs. in vivo murine models may yield conflicting permeability data .
  • Solution : Standardize BBB assays with LC-MS/MS quantification of brain-to-plasma ratios (target: >0.3) .

Methodological Best Practices

  • Theoretical framework : Link pharmacological studies to receptor theory (e.g., two-state model for GPCR activation) .
  • Experimental controls : Include vehicle (DMSO) and positive controls (e.g., known agonists/antagonists) in all bioassays .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride
Reactant of Route 2
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3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride

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